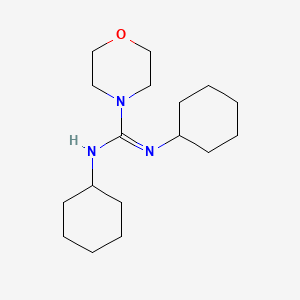

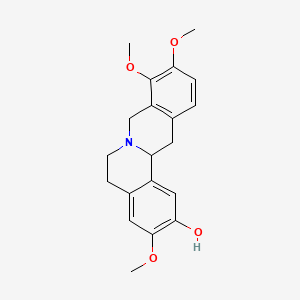

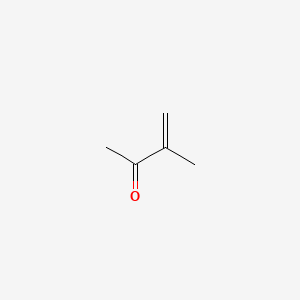

![molecular formula C16H14Cl2O4 B1203246 methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate CAS No. 75021-72-6](/img/structure/B1203246.png)

methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-diclofop-methyl is a methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate that is the (S)-enantiomer of diclofop-methyl. It is an enantiomer of a (R)-diclofop-methyl.

Scientific Research Applications

Herbicide Selectivity and Plant Physiology

Methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, commonly referred to as dichlofop-methyl, is primarily used as a selective herbicide. Shimabukuro et al. (1978) observed its effects on oat, wild oat, and wheat, noting its function as a strong auxin antagonist and its distinct biological activities in the form of dichlofop-methyl and its metabolite, dichlofop. This compound was found to inhibit auxin-stimulated elongation in oat and wheat coleoptile segments and selectively inhibit root growth in wild oat without affecting wheat (Shimabukuro, R. H. Shimabukuro, Nord, & Hoerauf, 1978).

Weed Control Potential

Research by Andersen (1976) showed the potential of this compound in controlling seedling grasses, suggesting its application in both grass and broadleaf crops. It was observed that this herbicide's effectiveness varies across different grass species, indicating its selective weed control capabilities (Andersen, 1976).

Structural and Molecular Studies

Nestler et al. (1979) highlighted that dichlofop-methyl emerged as an optimum wild oat herbicide from the phenoxy-phenoxy series, a new class of selective grass herbicides discovered at the time. Their study focused on the synthesis and potential applications of various phenoxy-phenoxy-propionic acid derivatives (Nestler, Langeluddeke, Schönowsky, & Schwerdtle, 1979).

Ultrastructural Effects on Plants

The ultrastructural effects and translocation of this compound were studied by Brezeanu et al. (1976), who observed its distinct impacts on resistant wheat and susceptible wild oat. Notably, chloroplasts were the most affected organelles in both species, indicating cellular alterations at the microscopic level (Brezeanu, Davis, & Shimabukuro, 1976).

Soil Interactions

Werner, Garratt, and Pigott (2012) focused on the sorption of 2,4-D and other phenoxy herbicides, including methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, to various soil components. Their study provided insights into how soil parameters like pH, organic carbon content, and iron oxides affect the sorption behavior of these herbicides (Werner, Garratt, & Pigott, 2012).

Interaction with Other Herbicides

Research by Fletcher and Drexler (1980) demonstrated interactions between diclofop-methyl and other herbicides, like 2,4-D, on plant physiology. This interaction influenced herbicidal efficacy and plant responses, underlining the complexity of using multiple herbicides (Fletcher & Drexler, 1980).

properties

CAS RN |

75021-72-6 |

|---|---|

Product Name |

methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate |

Molecular Formula |

C16H14Cl2O4 |

Molecular Weight |

341.2 g/mol |

IUPAC Name |

methyl (2S)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate |

InChI |

InChI=1S/C16H14Cl2O4/c1-10(16(19)20-2)21-12-4-6-13(7-5-12)22-15-8-3-11(17)9-14(15)18/h3-10H,1-2H3/t10-/m0/s1 |

InChI Key |

BACHBFVBHLGWSL-JTQLQIEISA-N |

Isomeric SMILES |

C[C@@H](C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |

SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |

Canonical SMILES |

CC(C(=O)OC)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl |

Other CAS RN |

75021-72-6 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetic acid n-[2-chloro-5-[6-ethyl-2,4-diamino-pyrimid-5-yl]-phenyl]-[benzyl-triazen-3-yl]ethyl ester](/img/structure/B1203165.png)

![(9R,10S,12S)-2,3,9,10,11,12-Hexahydro-10-hydroxy-9-meth yl-1-oxo-9,12-epoxy-1H-diindolo[1,2,3-fg:3,2,1-kl]pyrrolo[3,4-i][1,6]benzodiazocine-10-carboxylic acid, hexyl ester](/img/structure/B1203166.png)

![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)

![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)